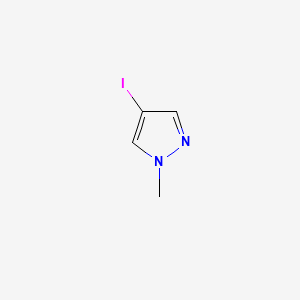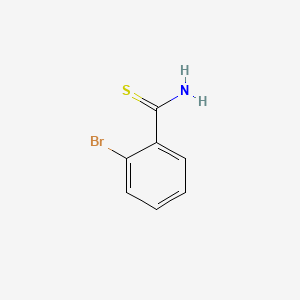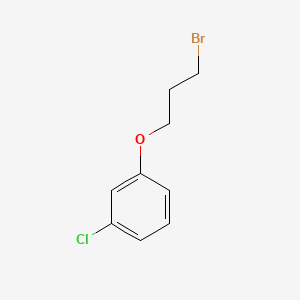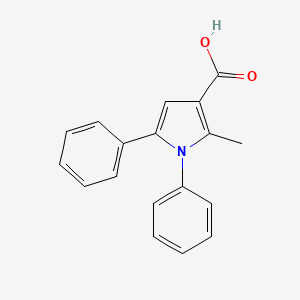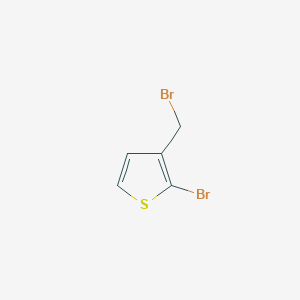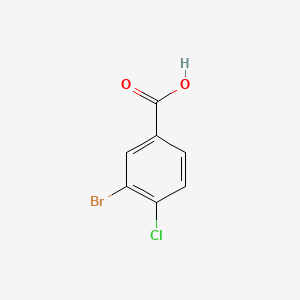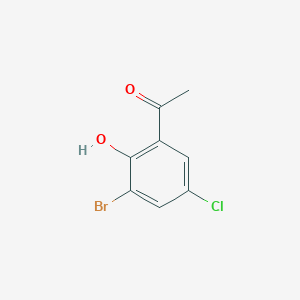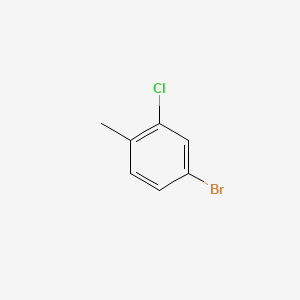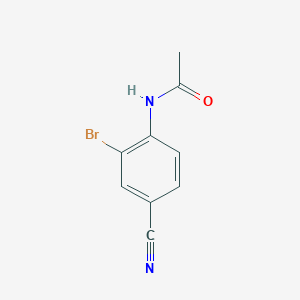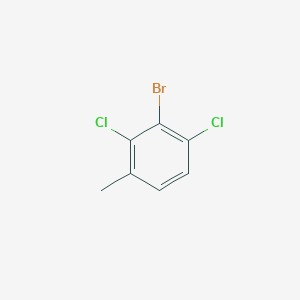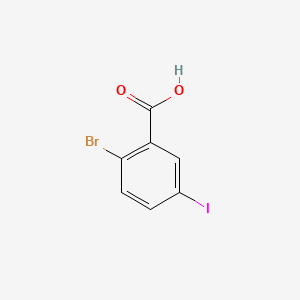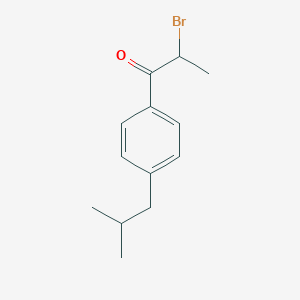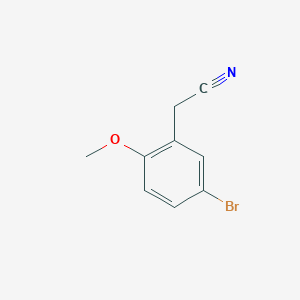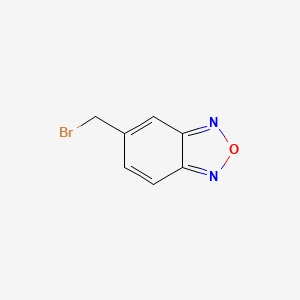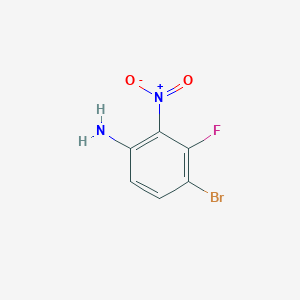
4-Bromo-3-fluoro-2-nitroaniline
Descripción general
Descripción
4-Bromo-3-fluoro-2-nitroaniline is a compound that is not directly mentioned in the provided papers, but its structural analogs and related compounds have been studied extensively. These compounds are typically intermediates in the synthesis of various dyes, pharmaceuticals, and other biologically active compounds. The presence of bromo, fluoro, and nitro substituents on the aromatic ring can significantly affect the chemical reactivity and physical properties of these molecules.
Synthesis Analysis
The synthesis of related compounds such as 2,6-dibromo-4-nitroaniline and 4-bromo-2-fluorobiphenyl involves halogenation and nitration reactions. For instance, 2,6-dibromo-4-nitroaniline is prepared from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . Similarly, 4-bromo-2-fluorobiphenyl is synthesized through diazotization and coupling reactions , or by bromination of 2-fluoroaniline followed by a cross-coupling reaction . These methods highlight the importance of careful control of reaction conditions to achieve the desired substitution pattern on the aromatic ring.
Molecular Structure Analysis
The molecular structure and properties of compounds similar to 4-Bromo-3-fluoro-2-nitroaniline have been characterized using various spectroscopic techniques. For example, a Schiff-base compound with a similar substitution pattern was investigated using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods . Theoretical calculations such as DFT were also employed to predict the molecular geometry, vibrational frequencies, and electronic properties . These studies provide insights into the electronic distribution and stability of the molecule, which are crucial for understanding its reactivity.
Chemical Reactions Analysis
The reactivity of bromo- and fluoro-substituted nitroaromatic compounds has been explored in various chemical reactions. For instance, 3-bromo-2-nitrobenzo[b]thiophene undergoes aromatic nucleophilic substitution with amines, leading to unexpected rearrangements . Similarly, nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes has been studied as an approach to synthesize isoxazolines, demonstrating the influence of halogen substituents on reaction pathways . These studies suggest that 4-Bromo-3-fluoro-2-nitroaniline would also exhibit interesting reactivity, potentially useful in the synthesis of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitroaromatic compounds are influenced by the nature and position of the substituents. The presence of electron-withdrawing groups such as nitro, bromo, and fluoro can affect the acidity, boiling point, solubility, and stability of the compound. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps, including nitration, chlorination, and condensation, which are sensitive to the substituents' electronic effects . The optimization of reaction conditions, as seen in the synthesis of 4-bromo-2-fluorobiphenyl , can lead to significant cost savings and improved yields, highlighting the importance of understanding these properties for practical applications.
Aplicaciones Científicas De Investigación
Complex Formation with Metals The compound forms complexes with copper(II), nickel(II), and cobalt(II), as demonstrated in studies involving 4-fluoro-2-nitroaniline, a structurally similar compound. These complexes have been analyzed for their infrared and electronic spectra, magnetic moments, and potential applications in materials science (Devoto, Massacesi, Pinna & Ponticelli, 1982).
Synthesis of Biologically Active Compounds One of the notable applications of 4-bromo-3-fluoro-2-nitroaniline is in the synthesis of biologically active compounds. It serves as an intermediate in creating complex structures, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which are crucial in the development of new pharmaceuticals and therapeutic agents (Wang, Lu, Xiao, Zhou, Li & Xu, 2016).
Phase Equilibria and Thermal Studies Research on the phase equilibria, crystallization, and thermal properties of organic systems involving 4-bromo-2-nitroaniline has been conducted. These studies are critical in understanding the compound's properties in different states and its applications in material science and engineering (Reddi, Ganesamoorthy, Gupta & Rai, 2012).
Microsomal Metabolism Studies Although not directly involving 4-bromo-3-fluoro-2-nitroaniline, studies on the microsomal metabolism of related compounds, like 2-bromo-4-methylaniline, provide insights into the metabolic pathways and potential toxicological implications of halogenated anilines in biological systems (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis & van Veldhuizen, 1992).
Propiedades
IUPAC Name |
4-bromo-3-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMANVRIDHGRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382470 | |
| Record name | 4-bromo-3-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-nitroaniline | |
CAS RN |
886762-75-0 | |
| Record name | 4-Bromo-3-fluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-3-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

